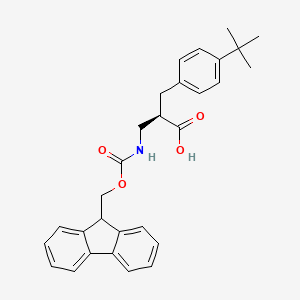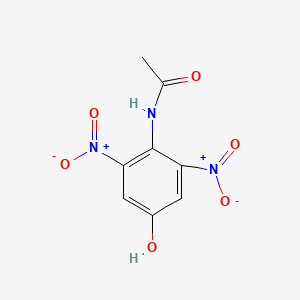
N-(4-hydroxy-2,6-dinitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2,6-dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O6 It is characterized by the presence of a phenyl ring substituted with hydroxy, nitro, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
N-(4-hydroxy-2,6-dinitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
化学反应分析
Types of Reactions
N-(4-hydroxy-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetamides.
科学研究应用
N-(4-hydroxy-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-hydroxy-2,6-dinitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
相似化合物的比较
Similar Compounds
- N-(4-hydroxy-2-nitrophenyl)acetamide
- N-(4-hydroxy-3-nitrophenyl)acetamide
- N-(2-hydroxy-4-methoxyphenyl)acetamide
Uniqueness
N-(4-hydroxy-2,6-dinitrophenyl)acetamide is unique due to the presence of two nitro groups at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns or fewer nitro groups.
属性
CAS 编号 |
7403-13-6 |
|---|---|
分子式 |
C8H7N3O6 |
分子量 |
241.16 g/mol |
IUPAC 名称 |
N-(4-hydroxy-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-8-6(10(14)15)2-5(13)3-7(8)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI 键 |
QPZXYNRAZUXIAW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



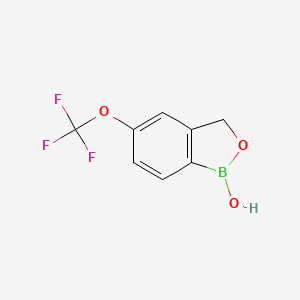
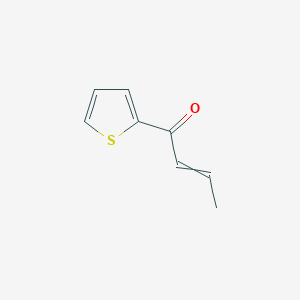
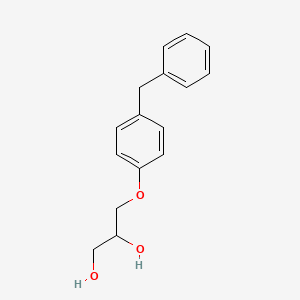
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
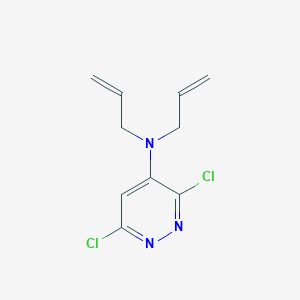
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)



![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
